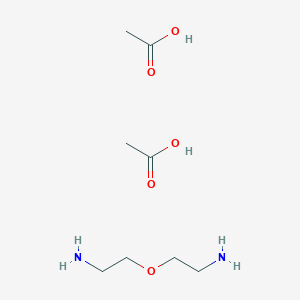

acetic acid;2-(2-aminoethoxy)ethanamine

Description

Significance of Ethylene (B1197577) Glycol Derived Diamines in Chemical Research

Diamines derived from ethylene glycol, such as 2-(2-aminoethoxy)ethanamine, are a significant class of compounds in chemical research. These molecules, often referred to as polyetheramines, are characterized by flexible polyether backbones capped with primary amine groups. researchgate.netgoogle.com The presence of the ether linkages imparts unique properties such as flexibility, hydrophilicity, and low viscosity, which are advantageous in various applications. google.comgoogle.com

Ethylene glycol and its derivatives are crucial chemical intermediates used in the production of a wide range of materials, including polyesters and antifreeze. acs.orgnih.gov The conversion of ethylene glycol into high-value chemicals like diamines is an area of active research, aiming for more economical and environmentally benign synthesis routes. acs.orgnih.govnih.gov Poly(ethylene glycol) diamine (PEG-diamine) is a versatile intermediate in biomedical applications, including controlled drug release systems, surface modification of proteins, and as a crosslinking agent in hydrogel preparation. expresspolymlett.com The synthesis of these diamines can be achieved through various methods, including nucleophilic substitution and catalytic amination. researchgate.net

Role of Amine-Carboxylic Acid Interactions in Chemical Systems

The interaction between amine and carboxylic acid functional groups is central to organic chemistry and biochemistry. At room temperature, the primary reaction is an acid-base neutralization, leading to the formation of an ammonium (B1175870) carboxylate salt. coohom.com This salt formation is driven by the transfer of a proton from the acidic carboxyl group to the basic amine. coohom.comlibretexts.org

This interaction is not limited to simple salt formation. Upon heating above 100°C, the ammonium carboxylate salt can undergo dehydration (loss of a water molecule) to form a stable amide bond. lumenlearning.comlibretexts.org This amidation reaction is the basis for the formation of peptide bonds, which link amino acids together to form proteins. lumenlearning.com The coupling of amines and carboxylic acids is one of the most frequently used reactions in drug discovery. nih.gov

The stability and nature of the amine-carboxylic acid interaction are influenced by the surrounding environment. In aqueous solutions, ion-pair complexes are generally more stable, whereas hydrogen-bonded complexes between the neutral molecules are favored in low-polarity environments. researchgate.net These interactions, including charge-assisted hydrogen bonds, are crucial for creating predictable, robust supramolecular structures. researchgate.net

Scope of Academic Inquiry into the Acetic Acid Salt of 2-(2-aminoethoxy)ethanamine and Related Structures

While specific academic literature focusing exclusively on the isolated salt of acetic acid and 2-(2-aminoethoxy)ethanamine is limited, the underlying components and their reactivity are well-documented. Research into related structures, such as derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), highlights the utility of the core molecular framework. google.comgoogle.com AEEA and its derivatives are used in solid-phase peptide synthesis and in the development of probes for detecting DNA. google.comchemicalbook.com

The synthesis of molecules containing the aminoethoxy ethoxy backbone often involves multiple steps and the use of protecting groups to manage the reactive amine and carboxylic acid functionalities. google.compatsnap.com The broader academic inquiry encompasses the synthesis of polyether amides from polyether diamines and dicarboxylic acids, where the initial step is the formation of diamine-diacid salts, which are then condensed at high temperatures. google.com Furthermore, research on polyether carboxylates as surfactants and viscosity reducers for heavy oil explores how modifying the structure and electrical properties of these molecules affects their performance, which is relevant to understanding the behavior of their salt forms. mdpi.com

Data Tables

Table 1: Properties of Constituent Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Functionality |

| Acetic Acid | C₂H₄O₂ | 60.05 | Carboxylic Acid |

| 2-(2-aminoethoxy)ethanamine | C₄H₁₂N₂O | 104.15 | Polyether Diamine |

Table 2: Related Aminoethoxy Acetic Acid Derivatives and their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-(2-aminoethoxy)acetic acid | 1117-09-5 | C₄H₉NO₃ | 119.12 | Not Available |

| 2-[2-(2-aminoethoxy)ethoxy]acetic acid | 134978-97-5 | C₆H₁₃NO₄ | 163.17 | 124.0 - 128.0 echemi.com |

Properties

CAS No. |

1375090-12-2 |

|---|---|

Molecular Formula |

C8H20N2O5 |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

acetic acid;2-(2-aminoethoxy)ethanamine |

InChI |

InChI=1S/C4H12N2O.2C2H4O2/c5-1-3-7-4-2-6;2*1-2(3)4/h1-6H2;2*1H3,(H,3,4) |

InChI Key |

SGCIOJPDUQHHDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(COCCN)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Aminoethoxy Ethanamine and Functionalized Polyether Carboxylic Acids

Industrial Synthesis Pathways for Polyether Amines

The industrial production of polyether amines, such as 2-(2-aminoethoxy)ethanamine, primarily relies on the catalytic amination of glycols. This process is favored for its efficiency and scalability, making it a cornerstone of commercial polyether amine manufacturing.

The catalytic amination of glycols with ammonia (B1221849) is a widely utilized industrial method for the synthesis of polyether amines. This process typically involves the reaction of a diol, such as diethylene glycol, with ammonia at elevated temperatures and pressures in the presence of a heterogeneous catalyst.

The reaction can proceed through a reductive amination pathway. This process involves the dehydrogenation of the alcohol to an aldehyde, which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to the corresponding amine. This "hydrogen borrowing" methodology is a key mechanism in the metal-catalyzed amination of glycols. Various transition metals, particularly those based on nickel, cobalt, and copper, often supported on materials like alumina, are effective catalysts for this transformation. The presence of hydrogen is often necessary to maintain the activity of the catalyst.

Alternatively, direct amination can be achieved where the hydroxyl group is directly substituted by an amino group. This can be performed in either the liquid or gas phase. For instance, diethylene glycol can be aminated with liquid ammonia in a hydrogen atmosphere over zirconium dioxide-supported Cu-Co-Ni catalysts. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is critical in determining the product distribution and selectivity towards the desired polyether amine.

The industrial synthesis can be carried out in either batch or continuous processes. Continuous fixed-bed reactors are often employed for large-scale production due to their efficiency and consistency. These processes utilize supported metal catalysts that offer high conversion rates and minimal side reactions, leading to stable product performance.

A summary of typical catalysts and conditions for the amination of glycols is presented in the table below.

| Catalyst | Glycol Substrate | Temperature (°C) | Pressure | Phase | Reference |

| Zirconium dioxide-supported Cu-Co-Ni | Diethylene glycol | 200 | 30 bar H₂ | Liquid | silverfernchemical.com |

| Nickel oxide on gamma alumina | Diethylene glycol | 200-220 | >700 psig | Vapor/Liquid | aminoacids-en.com |

| Supported Cobalt | Ethylene (B1197577) glycol | 180 | 3.0 MPa H₂ | Liquid | google.com |

| Co-Cu/γ-Al₂O₃ | Ethylene glycol | Not specified | Not specified | Not specified | peptide.com |

Preparation of Functional Linkers and Building Blocks

2-(2-aminoethoxy)ethanamine and its derivatives, particularly AEEA, are widely used as functional linkers and building blocks in the synthesis of more complex molecules. Their inherent flexibility, hydrophilicity, and defined length make them ideal for connecting different molecular entities.

AEEA and its N-protected forms are extensively used in solid-phase peptide synthesis (SPPS) and for the creation of "designer resins". For example, Fmoc-AEEA can be coupled to an aminomethylated polystyrene resin to create a support with polyethylene (B3416737) glycol-like properties, which offers excellent swelling characteristics in a variety of solvents. google.com This allows for the synthesis of long or difficult peptide sequences.

These molecules also serve as spacers in the synthesis of peptide nucleic acids (PNAs), where they can be used to improve solubility and to attach labels such as biotin (B1667282) or fluorescent dyes. biosearchtech.com In the field of drug discovery, AEEA derivatives are incorporated into therapeutic peptides, such as Semaglutide and Tirzepatide, to act as side chain building blocks that can enhance the pharmacokinetic properties of the drug. aminoacids-en.com

Furthermore, the bifunctional nature of these compounds (i.e., having both an amino and a carboxyl group, or precursors thereof) allows for their use in the construction of branched or dendritic structures. By applying convergent synthesis pathways, trifunctional oligoethyleneglycol-amine linkers can be prepared, which are valuable for creating multivalent platforms for biomedical applications. rsc.org

Chemical Reactivity and Complexation Studies of 2 2 Aminoethoxy Ethanamine

Reactivity of Amine and Ether Functionalities

The chemical behavior of 2-(2-aminoethoxy)ethanamine is dictated by its constituent functional groups: two primary amine (-NH₂) groups and an ether (-O-) linkage. The lone pair of electrons on the nitrogen atoms makes the amine groups nucleophilic and basic, while the ether group is generally less reactive but can participate in coordination.

The primary amine groups of 2-(2-aminoethoxy)ethanamine are reactive nucleophiles that readily engage with a variety of electrophilic partners, including carboxylic acids, their activated derivatives, and carbonyl compounds.

Reactions with Carboxylic Acids: The direct reaction between a primary amine and a carboxylic acid is typically an acid-base reaction, forming an ammonium (B1175870) carboxylate salt. To achieve amide formation, this salt must be heated to high temperatures (over 100°C) to drive off water, a process known as condensation. This direct thermal amidation can be challenging and is often replaced by methods using coupling agents.

Reactions with Activated Esters: Activated esters, such as N-hydroxysuccinimide (NHS) esters, are significantly more reactive towards amines than their corresponding carboxylic acids. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the stable leaving group (e.g., NHS) and the formation of a stable amide bond. This method is efficient and often used under mild conditions.

Reactions with Carbonyls (Aldehydes and Ketones): Primary amines react with aldehydes and ketones in an acid-catalyzed nucleophilic addition reaction to form imines, also known as Schiff bases. The reaction proceeds through a carbinolamine intermediate. Subsequent elimination of a water molecule from this intermediate yields the C=N double bond of the imine. The reaction is reversible and the formation of the imine is typically favored by the removal of water from the reaction mixture.

Interactive Table: Reactivity of 2-(2-aminoethoxy)ethanamine with Carbonyl-Containing Compounds

| Reactant Type | Electrophilic Center | Intermediate | Final Product | Bond Formed |

|---|---|---|---|---|

| Carboxylic Acid | Carbonyl Carbon | Ammonium Carboxylate Salt | Amide | N-C=O |

| Activated Ester | Carbonyl Carbon | Tetrahedral Intermediate | Amide | N-C=O |

| Aldehyde/Ketone | Carbonyl Carbon | Carbinolamine | Imine (Schiff Base) | N=C |

Due to the challenges of direct amidation, various derivatization strategies are employed to facilitate amide bond formation under milder conditions. A common and highly effective approach involves the use of coupling reagents. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Several classes of coupling reagents are widely used in organic synthesis:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide and a urea (B33335) byproduct.

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are used to activate carboxylic acids for amidation.

Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents, promoting rapid amide bond formation with minimal side reactions.

These derivatization methods are fundamental in fields like peptide synthesis, where the precise and efficient formation of amide bonds is critical.

Investigation of Salt Formation and Protonation Equilibria

The basic nature of the amine groups in 2-(2-aminoethoxy)ethanamine allows it to readily react with acids, such as acetic acid, in a proton transfer reaction to form a salt. The study of these salts provides insight into molecular recognition, hydrogen bonding, and the resulting supramolecular structures.

When 2-(2-aminoethoxy)ethanamine is combined with two equivalents of acetic acid, a proton transfer occurs from the acidic carboxylic acid group to the basic nitrogen atoms of the diamine. This results in the formation of a diammonium dicarboxylate salt. The primary intermolecular forces governing the structure of this salt are strong, charge-assisted hydrogen bonds between the protonated ammonium groups (N⁺-H) of the cation and the oxygen atoms of the carboxylate groups (COO⁻) of the anions.

These N⁺-H···O⁻ interactions are significantly stronger and more directional than hydrogen bonds between neutral molecules, acting as the principal driving force for the assembly of the ions into a regular crystal lattice.

The specific geometry and connectivity of the hydrogen bonds between the diammonium cation and the acetate (B1210297) anions dictate the resulting supramolecular architecture. In similar diamine-dicarboxylate systems, these interactions often lead to the formation of extensive one-dimensional (1D) chains or two-dimensional (2D) layered networks.

For instance, the diammonium cations can act as bridges, linking multiple acetate anions to form infinite chains. These chains can, in turn, be cross-linked by further hydrogen bonds, potentially involving weaker C-H···O interactions, to form sheets or more complex three-dimensional structures. The flexibility of the ether linkage in the 2-(2-aminoethoxy)ethanamine cation allows it to adopt various conformations to maximize the strength and number of these hydrogen bonding interactions within the crystal lattice. The study of these hydrogen-bonded networks is a key aspect of crystal engineering, aiming to design solid-state materials with specific structural motifs.

Coordination Chemistry and Ligand Design

The presence of three potential donor atoms (two nitrogen and one ether oxygen) makes 2-(2-aminoethoxy)ethanamine a versatile chelating ligand in coordination chemistry. Ligands that can bind to a central metal ion through multiple sites are known as polydentate or chelating ligands.

The diamine can coordinate to a metal ion in several ways:

Bidentate N,N-Chelation: The two terminal amine groups can bind to a single metal center to form a stable six-membered chelate ring. This is a common coordination mode for diamines.

Tridentate N,O,N-Chelation: All three donor atoms (the two nitrogens and the central ether oxygen) can coordinate to a single metal ion. This forms two adjacent five-membered chelate rings (M-N-C-C-O and M-O-C-C-N), a highly stable arrangement known as a fused chelate ring system. The flexibility of the ligand allows it to wrap around a metal ion to achieve this coordination mode.

Bridging Ligand: The diamine can act as a flexible linker or bridge between two different metal centers, with each amine group coordinating to a different metal. This can lead to the formation of dinuclear complexes or extended one-, two-, or three-dimensional coordination polymers.

The choice of coordination mode depends on several factors, including the nature of the metal ion (its size, preferred coordination number, and geometry), the reaction conditions, and the presence of other competing ligands. The flexibility of the ethyl ether chain is a key feature in its ligand design, allowing it to adapt to the steric and electronic requirements of various metal centers.

Interactive Table: Potential Coordination Modes of 2-(2-aminoethoxy)ethanamine

| Coordination Mode | Donor Atoms Involved | Chelate Ring Size(s) | Resulting Structure Type |

|---|---|---|---|

| Bidentate | N, N' | One 6-membered ring | Mononuclear Complex |

| Tridentate | N, O, N' | Two 5-membered rings | Mononuclear Complex |

| Bridging | N and N' (on different metals) | N/A | Dinuclear Complex or Coordination Polymer |

Synthesis and Characterization of Metal Complexes (e.g., Dithiocarbamates)

Dithiocarbamates are a class of organosulfur compounds known for their exceptional ability to form stable complexes with a vast array of metals. nih.gov The synthesis of dithiocarbamate (B8719985) ligands is typically achieved through the reaction of a primary or secondary amine with carbon disulfide in a basic solution. nih.gov For a primary diamine like 2-(2-aminoethoxy)ethanamine, this reaction can proceed at both amine groups to form a bis(dithiocarbamate) ligand.

The general synthetic process involves dissolving the amine in an appropriate solvent, such as an alcohol, and cooling it in an ice bath. A strong base like sodium hydroxide (B78521) is added, followed by the dropwise addition of carbon disulfide with constant stirring. This one-pot synthesis method yields the sodium salt of the dithiocarbamate, which can often be precipitated and purified. nih.gov

Once the dithiocarbamate ligand is prepared, it can be used to synthesize metal complexes, typically through a metathesis reaction with a suitable metal salt in an aqueous or alcoholic solution. mdpi.com For instance, reacting the sodium salt of the dithiocarbamate ligand with a metal chloride (e.g., CuCl₂, MnCl₂) at room temperature leads to the precipitation of the corresponding metal dithiocarbamate complex.

While specific studies on dithiocarbamate complexes derived exclusively from 2-(2-aminoethoxy)ethanamine are not extensively detailed in the reviewed literature, research on analogous ether-containing diamines provides insight into the expected characteristics. For example, the dithiocarbamate derived from the related compound 2-[2-(2-aminoethoxy)ethoxy]ethanamine has been used to synthesize complexes with molybdenum (VI) and vanadium (IV). researchgate.net Characterization of these complexes reveals key spectroscopic features.

The formation of the dithiocarbamate ligand and its subsequent coordination to a metal center can be confirmed using various spectroscopic techniques, primarily infrared (IR) spectroscopy.

Key Infrared Spectral Bands for Dithiocarbamate Complexes:

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(C=N) (thioureide band) | 1470 - 1500 | This band's high frequency indicates significant double bond character between the carbon and nitrogen atoms, suggesting electron delocalization within the dithiocarbamate moiety. researchgate.net |

| ν(C-S) | 950 - 1050 | A single strong band in this region typically indicates a symmetrical, bidentate coordination of the dithiocarbamate ligand to the metal center through both sulfur atoms. researchgate.net |

The non-electrolytic nature of such neutral complexes is often confirmed by their low molar conductivity values. researchgate.net Electronic spectra (UV-Vis) and magnetic susceptibility measurements can further elucidate the geometry of the complex and the oxidation state of the central metal ion. researchgate.net

Chelation Properties with Transition Metals (e.g., Mo(VI), V(IV), Ni(II), Cu(II), Cd(II))

The 2-(2-aminoethoxy)ethanamine molecule is an effective chelating agent due to the presence of three potential donor atoms: the two terminal primary amine nitrogens and the central ether oxygen (an N,N,O donor set). This arrangement allows it to act as a tridentate ligand, forming stable five-membered chelate rings with metal ions. The chelation process is critical in various applications, including the removal of toxic heavy metals. nih.gov

The coordination of 2-(2-aminoethoxy)ethanamine with transition metals like Ni(II), Cu(II), and Cd(II) typically results in the formation of stable complexes with defined stoichiometries and geometries. nih.gov The specific coordination environment is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of counter-ions.

Expected Coordination Properties of 2-(2-aminoethoxy)ethanamine Complexes:

| Metal Ion | Likely Geometry | Coordination Details |

|---|---|---|

| Cu(II) | Distorted Square Planar or Square Pyramidal | Copper(II) ions have a strong preference for these geometries. The diamine can coordinate in the equatorial plane, with a solvent molecule or counter-ion potentially occupying an axial position. mdpi.com |

| Ni(II) | Octahedral or Square Planar | Nickel(II) can form either high-spin octahedral complexes, often by coordinating two tridentate ligands, or low-spin square planar complexes, depending on the ligand field strength and steric factors. researchgate.netnih.gov |

| Cd(II) | Octahedral | Cadmium(II), with its d¹⁰ electron configuration, typically forms octahedral complexes, accommodating two molecules of the tridentate diamine ligand to achieve a stable coordination sphere. nih.gov |

| Mo(VI), V(IV) | Distorted Octahedral | These metals in higher oxidation states often form oxo-complexes (e.g., MoO₂²⁺, VO²⁺), with the remaining coordination sites occupied by the chelating ligand. researchgate.net |

Studies on similar amine-based ligands show that coordination occurs through the nitrogen atoms of the amine groups and potentially the ether oxygen, leading to the formation of thermodynamically stable chelate structures. mdpi.comrichmond.edu The formation of these complexes can be studied in solution using techniques like potentiometric titration to determine stability constants and spectrophotometric methods (Job's plot) to establish the metal-to-ligand stoichiometry.

Development of Schiff Base Ligands from the Diamine

Schiff bases, or imines, are compounds containing an azomethine (-C=N-) group, formed by the condensation of a primary amine with an aldehyde or a ketone. nih.gov They are among the most versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.gov

The diamine 2-(2-aminoethoxy)ethanamine can react with two equivalents of a carbonyl compound to yield a multidentate Schiff base ligand. The resulting ligand often possesses a tetradentate N₂O₂ or other donor atom set, depending on the choice of the aldehyde or ketone precursor. This synthesis is typically a straightforward reaction, often carried out by refluxing the reactants in an alcoholic solvent. ias.ac.in

For example, the condensation of 2-(2-aminoethoxy)ethanamine with two equivalents of salicylaldehyde (B1680747) would produce a tetradentate N₂O₂ ligand. The presence of the ether oxygen in the backbone of the diamine adds flexibility to the resulting Schiff base ligand, potentially influencing its coordination behavior.

The formation of a Schiff base is readily confirmed by spectroscopic methods. In IR spectroscopy, the disappearance of the C=O stretching band of the aldehyde/ketone and the N-H bands of the primary amine, coupled with the appearance of a new, strong band in the 1590-1650 cm⁻¹ region, is characteristic of the formation of the C=N azomethine bond. ias.ac.inscience.gov

These Schiff base ligands are excellent chelators for transition metals such as Ni(II), Cu(II), Co(II), and Zn(II). ias.ac.in The metal complexes are generally prepared by adding a metal salt to a solution of the pre-formed ligand. The resulting complexes often exhibit high thermal stability and well-defined geometries, such as square planar for Cu(II) and Ni(II) or tetrahedral for Zn(II). ias.ac.in The coordination of the azomethine nitrogen to the metal center is confirmed by a shift in the C=N stretching frequency in the IR spectrum of the complex compared to the free ligand.

Representative Carbonyl Compounds for Schiff Base Synthesis:

| Carbonyl Compound | Potential Ligand Type |

|---|---|

| Salicylaldehyde | Tetradentate (N₂O₂) |

| Acetylacetone | Tetradentate (N₂O₂) |

| 2-Pyridinecarboxaldehyde | Tetradentate (N₄) |

The versatility in the structure of the Schiff base, achieved by varying the carbonyl precursor, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. science.gov

Applications in Advanced Materials Science and Polymer Chemistry

Development of Specialty Polymers and Resins

The bifunctional nature of AEEA derivatives makes them valuable monomers or modifying agents for producing specialty polymers and resins with enhanced performance characteristics.

The integration of the flexible 2-(2-aminoethoxy)ethanamine structure into polymer backbones is a key strategy for modifying the physical and chemical properties of materials. The ethylene (B1197577) glycol units impart a significant degree of conformational flexibility to the polymer chain. This increased segmental mobility can lower the glass transition temperature (Tg) of the resulting polymer, translating to improved flexibility and reduced brittleness.

While direct studies on the thermal stability of polymers incorporating this specific compound are limited, the introduction of ether linkages, like those in the 2-(2-aminoethoxy)ethanamine backbone, is a known approach to enhance the thermal stability of certain polymer systems. The degradation of such polymers often initiates at higher temperatures compared to their unmodified counterparts. researchgate.net The mechanism involves random chain scission, and the inherent stability of the ether bonds can contribute to a higher onset temperature for thermal degradation. researchgate.net

The compound plays a crucial role in the formulation of cationic epoxy resins used for electrodeposition coatings, a process that provides excellent corrosion resistance and uniform surface coverage. researchgate.netresearchgate.net In this application, epoxy resins, such as those based on the diglycidyl ether of bisphenol A (DGEBA), are reacted with amines to introduce cationic groups. The primary amine groups of 2-(2-aminoethoxy)ethanamine or related secondary amines can react with the epoxy rings of the resin. researchgate.net

Following this reaction, the resulting polymer is neutralized with an acid, such as acetic acid, to form cationic ammonium (B1175870) groups along the polymer chain. researchgate.netgoogle.com This step is critical as it renders the resin dispersible in water. researchgate.net These aqueous emulsions are then used in cathodic electrodeposition, where an electric current is applied, causing the positively charged resin particles to migrate and deposit onto a negatively charged substrate (the cathode), forming a uniform and protective coating. researchgate.netgoogle.com

| Resin Modification Step | Reagent/Process | Purpose | Resulting Property |

| Epoxy Ring Opening | Amine (e.g., diethanolamine) | Introduce amino functionalities | Amine-terminated resin |

| Neutralization | Acetic Acid | Form cationic groups | Water-dispersible cationic resin researchgate.netgoogle.com |

| Deposition | Electrodeposition | Apply uniform coating | Corrosion-resistant film google.com |

Fabrication of Functionalized Polymeric Materials

Derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) are instrumental in synthesizing functionalized polymeric supports, particularly for solid-phase synthesis applications.

AEEA derivatives are used to produce polystyrene-polyethylene glycol-like (PPL) resins. google.comgoogle.com These materials are a type of graft copolymer support that combines the mechanical stability and handling characteristics of a polystyrene (PS) matrix with the solvating properties of polyethylene (B3416737) glycol (PEG). nih.govumn.edu The synthesis involves using protected forms of AEEA, such as Fmoc-AEEA (fluorenylmethoxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid), which can be attached to an aminomethylated polystyrene (AMS) resin under standard solid-phase conditions. google.com This process grafts the short, hydrophilic PEG-like chains onto the hydrophobic polystyrene backbone. google.comumn.edu

The incorporation of the AEEA-derived linkers significantly improves the properties of the resulting resins, making them highly effective for applications like solid-phase peptide synthesis (SPPS). google.comgoogle.com

Swelling Characteristics: PPL resins exhibit excellent swelling properties in a wide range of solvents, from nonpolar (like dichloromethane, DCM) to polar (like water). google.comwhiterose.ac.uk This is a direct result of combining the hydrophobic polystyrene and hydrophilic PEG-like components. whiterose.ac.uk Good swelling is crucial as it allows reagents to penetrate the polymer matrix and access the reactive sites, facilitating efficient chemical reactions. researchgate.net

Loading Capacity: These resins can be synthesized to have a high loading capacity, referring to the amount of the initial chemical moiety (e.g., an amino acid) that can be attached per gram of resin. google.comgoogle.com High-load resins (0.3-0.5 mmol/g or higher) are advantageous for the efficient synthesis of organic molecules and biomolecules. nih.gov

The table below summarizes the enhanced properties of PPL resins synthesized using AEEA derivatives.

| Property | Description | Advantage in Application |

| Excellent Swelling | High degree of swelling in diverse solvents (e.g., DCM, DMF, water). google.com | Improved reagent access to reactive sites, leading to higher reaction efficiency. researchgate.net |

| High Loading Capacity | Ability to attach a large quantity of the initial molecule per unit mass of resin. google.com | Increased synthesis yield, making the process more economical and efficient. nih.gov |

Design of Bioconjugate Materials and Linker Systems

The compound [2-(2-aminoethoxy)ethoxy]acetic acid is widely employed as a heterobifunctional linker in bioconjugation, which is the chemical joining of two molecules where at least one is a biomolecule. tcichemicals.comthermofisher.com Its structure is ideal for this purpose, containing a terminal primary amine group and a terminal carboxylic acid group, separated by a flexible and hydrophilic PEG spacer. chemicalbook.com

The amino group can be reacted with molecules containing carboxylic acids or activated esters, while the carboxylic acid can be activated (e.g., with EDC or DCC) to react with primary amines, forming stable amide bonds. chemicalbook.com This dual reactivity allows for the controlled, covalent linking of different molecular entities, such as proteins, peptides, antibodies, or small-molecule drugs. thermofisher.com

These PEG linkers are particularly valuable in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). In these contexts, the linker connects a targeting moiety (like an antibody) to a payload (like a cytotoxic drug), and its hydrophilic nature can improve the solubility and pharmacokinetic properties of the final conjugate.

Methodologies for Attaching Biomolecules to Surfaces and Other Compounds

The unique heterobifunctional nature of 2-[2-(2-aminoethoxy)ethoxy]acetic acid is central to its utility in bioconjugation, the process of linking biomolecules like proteins or peptides to other molecules or surfaces. nbinno.com The primary amino group at one end and the carboxylic acid group at the other serve as reactive handles for forming stable covalent bonds.

One of the most common methodologies involves the formation of amide bonds. The carboxylic acid end of the AEEA molecule can be activated (e.g., using EDC or DCC) to react with primary amine groups present on biomolecules, such as the lysine (B10760008) residues in a protein. Conversely, the amino group of AEEA can react with carboxyl groups on other molecules to form a stable amide linkage. This dual reactivity allows AEEA to act as a bridge, covalently connecting two different entities.

This compound is also integral to solid-phase synthesis, particularly in the creation of custom resins. google.com Derivatives like fluorenylmethoxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid (Fmoc-AEEA) are used to synthesize polystyrene-polyethylene glycol-like (PPL) resins. google.comgoogle.com These resins exhibit excellent swelling characteristics in various solvents and are employed in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS) for designing lead compounds in drug discovery. google.com

| Reactive Group | Reacts With | Resulting Linkage | Application Example |

| Carboxylic Acid (-COOH) | Primary Amines (-NH2) | Amide Bond | Attaching to lysine residues on proteins |

| Amino Group (-NH2) | Carboxylic Acids (-COOH) | Amide Bond | Linking to carboxyl-functionalized surfaces |

This table illustrates the primary reaction methodologies for attaching biomolecules using 2-[2-(2-aminoethoxy)ethoxy]acetic acid.

Role as Spacers in Conjugate Synthesis

In addition to simply linking molecules, 2-[2-(2-aminoethoxy)ethoxy]acetic acid serves a crucial role as a spacer or linker. The portion of the molecule between the terminal reactive groups—the hydrophilic ethylene glycol chain—confers several advantageous properties to the resulting conjugate. google.comgoogle.com

Key functions as a spacer include:

Preventing Steric Hindrance : The flexible chain physically separates the conjugated molecules, which can prevent steric clash and help ensure that a biomolecule (like an antibody or enzyme) retains its native conformation and biological activity after conjugation.

Improving Solubility : The PEG-like nature of the spacer is hydrophilic, which can improve the aqueous solubility of the final conjugate, a particularly important feature for biological applications. google.com

Modulating Biological Properties : In advanced therapeutic strategies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the length and nature of the linker are critical. nbinno.com AEEA is used as a component in these linkers to connect the targeting molecule to the payload (e.g., a drug) and to optimize the stability, solubility, and pharmacokinetic properties of the entire construct. nbinno.com

The use of PEG-based linkers is so prevalent that it has led to the term "PEGnology". google.com These spacers can help reduce the antigenicity and immunogenicity of proteins, further highlighting their importance in the development of bioconjugates for therapeutic use. google.com

| Property of Spacer | Advantage in Conjugate | Relevant Application |

| Flexibility | Reduces steric hindrance, preserves protein function. | Antibody-Drug Conjugates (ADCs) |

| Hydrophilicity | Increases aqueous solubility of the final product. google.com | Bioconjugation for in-vivo use |

| Biocompatibility | Reduces antigenicity and immunogenicity. google.com | Therapeutic protein modification |

| Defined Length | Allows for precise control over the distance between conjugated molecules. | PROTACs, Biosensors |

This table summarizes the beneficial properties of the 2-[2-(2-aminoethoxy)ethoxy]acetic acid spacer in conjugate synthesis.

Application in Sensor Development

The structural characteristics of 2-[2-(2-aminoethoxy)ethoxy]acetic acid make it a suitable component for the rational design of chemical sensors, particularly fluorescent probes.

Use as a Receptor Chain for Fluorescent Sensor Preparation

In the architecture of a fluorescent sensor, there is typically a signaling unit (a fluorophore) and a recognition unit (a receptor). The receptor is designed to selectively bind to a specific target analyte. 2-[2-(2-aminoethoxy)ethoxy]acetic acid can function as a versatile component of the receptor chain or as a linker connecting the receptor to the fluorophore.

Its utility in this context stems from several factors:

The terminal amino and carboxyl groups provide convenient points of attachment for both the fluorophore and the specific recognition element.

The flexible, hydrophilic chain can act as a spacer that allows the receptor to orient itself for optimal binding with the target analyte without interference from the fluorophore.

It has been identified as a molecule that can be used as a fluorescent probe for techniques like electrochemical impedance spectroscopy. biosynth.com

While specific examples detailing its direct use as a complete receptor chain are specialized, its fundamental properties align with the design principles of chemosensors. For instance, its amine or carboxylate terminus could be part of a binding pocket for amino acids or biogenic amines. rsc.orgresearchgate.net Upon binding of the target analyte to the receptor unit constructed with this linker, a conformational change or an electronic perturbation can be transmitted to the fluorophore, resulting in a detectable change in fluorescence (e.g., an increase or decrease in intensity or a shift in wavelength). researchgate.net

Catalytic Applications and Mechanistic Investigations

Role in Transition Metal-Catalyzed Reactions

Transition metal complexes incorporating diamine ligands are pivotal in catalyzing a wide array of organic transformations. The 2-(2-aminoethoxy)ethanamine ligand, when coordinated to a metal center, creates a chiral environment that can direct the stereochemical outcome of reactions, making it valuable in asymmetric synthesis.

Metal-diamine-acetate complexes are particularly effective in asymmetric catalysis, notably in carbon-carbon and carbon-heteroatom bond-forming reactions such as the Michael reaction. organic-chemistry.org The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a fundamental tool for constructing complex molecules. nih.govresearchgate.net When a nitrogen-based nucleophile is used, the process is termed an aza-Michael reaction, which provides a direct route to chiral β-amino carbonyl compounds—scaffolds prevalent in many biologically active natural products and pharmaceuticals. nih.gov

In a typical catalytic cycle, the diamine and acetate (B1210297) ligand coordinate to a transition metal (e.g., Palladium, Rhodium, Ruthenium). doi.org The metal center activates the α,β-unsaturated substrate, while the chiral environment created by the diamine ligand dictates the facial selectivity of the nucleophilic attack. This control over the spatial arrangement of reactants leads to the preferential formation of one enantiomer over the other. Acetic acid can also serve as a co-catalyst, participating in proton transfer steps that are crucial for catalyst turnover. rsc.org

The effectiveness of such catalytic systems is demonstrated by the high yields and enantioselectivities achieved in various aza-Michael reactions using similar chiral diamine ligands.

Table 1: Performance of Diamine-Based Catalysts in Asymmetric Aza-Michael Reactions

| Catalyst System | Michael Acceptor | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Chiral Pd Complex | α,β-Unsaturated Oxazolidinone | Aromatic Amine | 50-93 | 9-93 |

| Chiral Sc Complex | Acyclic Enone | O-alkoxyhydroxylamine | High | High |

| Chiral Li-Y Heterobimetallic Complex | α,β-Unsaturated Ketone | Amine | High | High |

This table presents representative data for analogous systems to illustrate the potential efficacy of metal-diamine-acetate complexes. [3b,c from 14], organic-chemistry.org

Elucidation of Catalytic Reaction Mechanisms

Understanding the precise mechanism of catalysis is essential for optimizing reaction conditions and designing more efficient catalysts. Both computational and experimental methods are employed to investigate the transition states and the influence of ligand architecture on the reaction outcome.

The stereochemical outcome of a reaction catalyzed by a chiral metal complex is determined at the transition state of the stereodetermining step. Computational modeling, such as Density Functional Theory (DFT), allows for the visualization and energy calculation of these fleeting structures. These studies can reveal how the diamine ligand's conformation and its interaction with the substrate and metal center steer the reaction toward the desired product.

Experimental techniques, including kinetic studies and isotope labeling experiments, provide crucial data to validate computational models. For example, kinetic isotope effect (KIE) studies can indicate the nature of bond-breaking and bond-forming events in the rate-determining step, offering insights into the transition state's structure. rsc.org

The structure of the ligand is paramount in determining the catalyst's performance. For 2-(2-aminoethoxy)ethanamine, key structural features influence its catalytic properties:

Chelate Ring Size: The ligand forms a stable chelate ring with the metal center. The flexibility imparted by the ether oxygen atom allows the ligand to adopt various conformations, which can be fine-tuned to maximize stereoselectivity.

Donor Atom Basicity: The nitrogen atoms are the primary donor sites. Their basicity affects the electronic properties of the metal center, which in turn influences its reactivity and catalytic activity.

Steric Hindrance: The steric bulk of the ligand framework creates a defined chiral pocket around the metal's active site. This steric environment is crucial for discriminating between the two faces of the incoming substrate, leading to high enantioselectivity. nih.govresearchgate.net

Subtle modifications to the ligand backbone or substituents can lead to significant changes in reactivity and stereoselectivity, a principle that guides the rational design of new catalysts. researchgate.net

Table 2: Ligand Structural Effects on Catalytic Performance

| Ligand Feature | Influence on Reactivity | Influence on Stereoselectivity |

|---|---|---|

| Electronic Properties | Electron-donating groups can increase the reactivity of the metal center. | Can alter the geometry of the transition state, impacting facial bias. |

| Steric Bulk | May decrease reaction rates by hindering substrate approach. | Creates a well-defined chiral pocket, often increasing enantioselectivity. rsc.org |

| Conformational Rigidity | Rigid backbones can lock the catalyst in a single, highly selective conformation. | Generally leads to higher enantioselectivity by reducing non-selective pathways. |

Catalytic Regeneration of Amine Solutions in Gas Treatment

Aqueous amine solutions are widely used in industrial processes, such as natural gas sweetening and post-combustion carbon capture, to remove acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S). gazpack.nl The process involves two main stages: absorption, where the amine solution captures the acid gases, and regeneration (or stripping), where the captured gases are released, typically by heating the solution, allowing the amine to be recycled. mdpi.com

The regeneration step is highly energy-intensive, as it requires significant heat input to break the chemical bonds formed between the amine and the acid gas and to produce steam for stripping. google.comfrontiersin.org Research has focused on adding catalysts to the amine solution to lower the temperature and energy required for regeneration. frontiersin.org Solid acid catalysts, such as zeolites (e.g., HZSM-5) and γ-alumina (γ-Al₂O₃), have shown promise in this area. frontiersin.orgresearchgate.net

These catalysts are thought to function by providing acidic sites that facilitate the protonation of the amine-carbamate complex, which promotes the release of CO₂ at lower temperatures. frontiersin.org While the amine solution itself is the absorbent, the regeneration of this solution can be catalytically enhanced. A study investigating CO₂ capture with the structurally similar compound 2-(2-aminoethoxy)ethanol (B1664899) noted that regeneration could be improved by a transition metal oxide catalyst. frontiersin.org The presence of acetic acid in the "acetic acid;2-(2-aminoethoxy)ethanamine" compound could potentially assist in this process by acting as a proton donor, although the primary application remains the use of the amine as the absorbent, with external catalysts being added to improve the efficiency of the regeneration cycle.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Acetic acid | C₂H₄O₂ |

| 2-(2-aminoethoxy)ethanamine | C₄H₁₂N₂O |

| Carbon dioxide | CO₂ |

| Hydrogen sulfide | H₂S |

| Palladium | Pd |

| Rhodium | Rh |

| Ruthenium | Ru |

| Scandium | Sc |

| Lithium | Li |

| Yttrium | Y |

| HZSM-5 | (variable zeolite) |

| γ-alumina | Al₂O₃ |

Computational and Theoretical Chemical Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of molecular systems. These approaches allow for a detailed examination of properties that govern chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying molecular systems. DFT calculations can be employed to determine the optimized geometry, electronic structure, vibrational frequencies, and molecular electrostatic potential (MEP) of the acetic acid;2-(2-aminoethoxy)ethanamine complex.

Electronic Structure and Vibrational Analysis: DFT calculations would reveal the three-dimensional arrangement of atoms in the complex, as well as the bond lengths, bond angles, and dihedral angles. For instance, in a model system of an acetic acid-amine complex, the hydrogen bond distance between the carboxylic proton of acetic acid and the nitrogen atom of the amine is a critical parameter. Vibrational analysis based on DFT calculations can predict the infrared spectrum of the complex. The stretching frequency of the O-H bond in the carboxylic acid is expected to show a significant red-shift upon hydrogen bonding with the amine, indicating a weakening of this bond. Concurrently, new vibrational modes corresponding to the intermolecular hydrogen bond would appear at low frequencies.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map visually represents the electrostatic potential on the electron density surface. In acetic acid, the region around the hydroxyl hydrogen is characterized by a positive electrostatic potential (blue color), making it susceptible to nucleophilic attack. Conversely, the oxygen atoms of the carbonyl and hydroxyl groups exhibit negative electrostatic potential (red color), indicating their nucleophilic character. For 2-(2-aminoethoxy)ethanamine, the nitrogen atoms of the primary amine groups are regions of negative potential, making them the primary sites for interaction with the acidic proton of acetic acid. The MEP of the resulting complex would show a delocalization of charge, reflecting the strength of the intermolecular interaction. The MEP is also a useful descriptor for correlating with properties like pKa. semanticscholar.orgnih.govnih.gov

Interactive Table: Representative MEP Data for Acetic Acid and Methylamine

| Molecule | Site | MEP (kcal/mol) |

| Acetic Acid | Hydroxyl Hydrogen | +55.2 |

| Acetic Acid | Carbonyl Oxygen | -45.8 |

| Methylamine | Nitrogen Lone Pair | -50.1 |

Note: The data in the table is representative and derived from general computational chemistry principles for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

Frontier Molecular Orbitals (HOMO and LUMO): For acetic acid, the HOMO is typically located on the oxygen atoms, reflecting their electron-donating capability. The LUMO is associated with the π* antibonding orbital of the carbonyl group, indicating its susceptibility to nucleophilic attack. In 2-(2-aminoethoxy)ethanamine, the HOMO is primarily localized on the nitrogen atoms of the amine groups due to the presence of lone pair electrons.

When the complex is formed, the interaction between the HOMO of the diamine and the LUMO of acetic acid is expected to be significant. This interaction leads to the formation of new molecular orbitals for the complex, with a lower HOMO energy and a higher LUMO energy compared to the reactants, contributing to the stability of the complex. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Global Reactivity Parameters: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. acs.orgchemrxiv.orgindianchemicalsociety.comnih.gov These parameters include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = χ2 / (2η).

Interactive Table: Representative Global Reactivity Parameters for Acetic Acid and Methylamine

| Parameter | Acetic Acid (eV) | Methylamine (eV) |

| EHOMO | -10.85 | -9.18 |

| ELUMO | 0.82 | 2.15 |

| Ionization Potential (I) | 10.85 | 9.18 |

| Electron Affinity (A) | -0.82 | -2.15 |

| Electronegativity (χ) | 5.015 | 3.515 |

| Chemical Hardness (η) | 5.835 | 5.665 |

| Electrophilicity Index (ω) | 2.15 | 1.09 |

Note: The data in the table is representative and calculated from typical HOMO and LUMO energies for illustrative purposes.

Modeling of Intermolecular Interactions and Hydrogen Bonding

The interaction between acetic acid and 2-(2-aminoethoxy)ethanamine is primarily governed by strong intermolecular forces, particularly hydrogen bonding.

Computational studies on the interaction between acetic acid and amines, such as dimethylamine, have shown the formation of stable hydrogen-bonded complexes. ustc.edu.cn These studies indicate that the primary interaction is the hydrogen bond between the carboxylic acid proton and the amine nitrogen. In the case of 2-(2-aminoethoxy)ethanamine, the presence of two primary amine groups offers multiple sites for hydrogen bonding. Computational modeling can be used to explore the different possible binding modes and determine the most stable configuration.

The strength of the hydrogen bond can be quantified by the interaction energy, which is calculated as the difference between the energy of the complex and the sum of the energies of the individual molecules. This interaction energy can be corrected for basis set superposition error (BSSE) to obtain a more accurate value. Studies on similar systems have shown that such hydrogen bonds can be quite strong, with interaction energies in the range of 10-15 kcal/mol. acs.org

While the primary hydrogen bond in the acetic acid-diamine system is of the O-H···N type, the concept of Resonance-Assisted Hydrogen Bonds (RAHB) is relevant in understanding the strength of hydrogen bonds in related systems, such as carboxylic acid dimers. RAHB involves a synergistic effect between hydrogen bonding and π-delocalization within a resonant molecular fragment. semanticscholar.org Although the diamine itself does not have a conjugated π-system, the principles of charge delocalization contributing to hydrogen bond strength are still applicable. The formation of the hydrogen bond can induce polarization and charge redistribution within both the acetic acid and the diamine molecules, leading to a stronger interaction than would be expected from purely electrostatic considerations.

Mechanistic Insights from Computational Simulations

Computational simulations can provide valuable insights into the dynamics and mechanism of the interaction between acetic acid and 2-(2-aminoethoxy)ethanamine. A key mechanistic question is the potential for proton transfer from the carboxylic acid to the amine.

Ab initio molecular dynamics (AIMD) simulations can be used to study the dynamic process of proton transfer. These simulations would reveal whether the proton remains covalently bonded to the oxygen of the acetic acid, forming a neutral hydrogen-bonded complex, or if it transfers to the nitrogen of the diamine, resulting in an ion pair (acetate and a protonated diamine). The outcome of this process depends on the relative basicity of the amine and the acidity of the carboxylic acid, as well as the surrounding environment (e.g., solvent). univie.ac.atnih.govresearchgate.net

Computational studies on the aminolysis of related compounds have identified transition states for proton transfer, often involving a concerted movement of atoms. researchgate.net For the acetic acid-diamine system, simulations could elucidate the energy barrier for proton transfer and the structure of the transition state. The presence of the second amine group in 2-(2-aminoethoxy)ethanamine could also play a role in stabilizing the protonated state through intramolecular hydrogen bonding.

Reaction Pathways and Energy Profiles in Catalysis

Computational studies on molecules structurally related to the "2-(2-aminoethoxy)ethanamine" portion of the compound shed light on its potential catalytic activities, particularly in the context of CO2 capture, which can be considered a form of catalysis. Quantum mechanical calculations have been employed to understand the reaction mechanisms and energy profiles of similar amines with CO2.

For instance, computational analysis of 2-(2-aminoethylamino)ethanol (AEEA), a compound with a similar amino and hydroxyl structure, has shown that water molecules can play a crucial role in promoting the CO2 sorption reaction by facilitating a ring-like proton transfer, which creates a more stable transition state. rsc.org Theoretical investigations into the interaction of CO2 with AEEA have detailed a three-step reaction pathway, starting with the attack of CO2 on the primary amine. rsc.org

While direct catalytic applications of "this compound" are not documented in the provided search results, theoretical studies on related compounds provide a framework for predicting its behavior. For example, density functional theory (DFT) has been used to study the decarboxylation of acetic acid on magnesium hydroxide (B78521) nanoclusters, identifying a catalytic pathway that proceeds through a single transition state. colab.ws This suggests that the acetic acid moiety of the target compound could potentially engage in catalytic cycles.

The energy profiles for such reactions are critical for understanding their feasibility and efficiency. The table below illustrates hypothetical energy barriers for key reaction steps, based on data from related compounds, to provide a conceptual understanding.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|

| Amine-CO2 Adduct Formation | Initial interaction of the primary amine with CO2. | 10 - 15 |

| Proton Transfer | Solvent-assisted (e.g., water) proton transfer to form a stable carbamate (B1207046). | 5 - 10 |

| Acid Decarboxylation (Catalyzed) | Catalytic removal of CO2 from the acetic acid moiety. | 25 - 35 |

Prediction of Thermal Degradation Mechanisms

Theoretical studies are instrumental in predicting the pathways through which a molecule is likely to decompose under thermal stress. For "this compound," degradation can be initiated at either the acetic acid or the aminoethoxy ethanamine portion.

Computational studies on the thermal decomposition of acetic acid have identified two primary pathways: a second-order reaction yielding ketene (B1206846) and water, and a first-order process producing methane (B114726) and carbon dioxide. rsc.org The Arrhenius equations for these reactions have been determined experimentally and can be supported by theoretical calculations of the transition state energies.

Regarding the "2-(2-aminoethoxy)ethanamine" moiety, studies on the thermal degradation of aqueous 2-aminoethylethanolamine (AEEA) in the presence of CO2 have identified several degradation products. researchgate.netnih.gov A possible mechanism for the thermal degradation of AEEA has been proposed, and quantum mechanical calculations have been used to determine the reaction energy for the formation of the most abundant degradation product, 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) (HEIA). researchgate.netnih.gov

A thorough computational study on the thermal degradation of 2-ethoxyethanol, which shares the ether linkage, has revealed nineteen different primary reaction mechanisms. nih.gov These mechanisms involve both unimolecular and bimolecular reactions, with most being endothermic processes. nih.gov The study of such model compounds helps in constructing a more complete picture of the potential degradation pathways for the larger, more complex molecule.

The following table summarizes key predicted degradation reactions and their associated energy parameters, extrapolated from studies on related compounds.

| Degradation Pathway | Products | Reaction Order | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Dehydration of Acetic Acid Moiety | Keten + Water | Second | ~34.2 |

| Decarboxylation of Acetic Acid Moiety | Methane + Carbon Dioxide | First | ~58.5 |

| Cyclization of Amine Moiety | Imidazolidinone derivatives | - | - |

| C-O Bond Cleavage in Ether Linkage | Radical species | - | - |

Environmental Behavior and Degradation Studies

Thermal and Oxidative Degradation of Polyether Amines

Polyether amines, including 2-(2-aminoethoxy)ethanamine, are subjected to harsh conditions in gas treating units, which can lead to thermal and oxidative degradation. This degradation is a significant concern as it results in the loss of the active solvent, the formation of corrosive byproducts, and potential operational issues like foaming and fouling. nih.govresearchgate.net

The degradation of amines in CO2 capture processes occurs through two primary pathways: thermal degradation and oxidative degradation. researchgate.net Thermal degradation primarily occurs at the high temperatures found in the stripper and reboiler sections of an amine plant, while oxidative degradation is more prevalent in the absorber, where the amine is in contact with oxygen present in the flue gas. ntnu.no

For linear diamines, a common thermal degradation mechanism involves the formation of a cyclic urea (B33335). However, studies suggest that 2-(2-aminoethoxy)ethanamine, also referred to as BAE, has a carbon chain that is too long to readily form a stable cyclic urea through this pathway. Research indicates that under CO2 loading at elevated temperatures (e.g., 150 °C), 2-(2-aminoethoxy)ethanamine tends to reach a thermodynamic equilibrium with its degradation products rather than degrading completely.

Oxidative degradation is often initiated by the presence of oxygen, which leads to the formation of free radicals. These radicals can attack the amine molecule, leading to a complex series of reactions that can break down the polyether backbone and alter the amine functional groups. researchgate.net Three general modes of amine degradation have been identified: direct oxidation by metal ions, thermal disproportionation, and autoxidation. researchgate.net

While extensive research has identified the degradation products of common alkanolamines like monoethanolamine (MEA) and 2-aminoethylethanolamine (AEEA), specific degradation products for 2-(2-aminoethoxy)ethanamine are not extensively detailed in the available literature.

However, based on studies of structurally similar amines, a range of products can be anticipated. For instance, the thermal degradation of AEEA in the presence of CO2 yields numerous products, with 1-(2-Hydroxyethyl)-2-imidazolidinone (B1346687) (HEIA) being the most abundant. nih.gov Oxidative degradation of amines like MEA is known to produce a variety of compounds including ammonia (B1221849), organic acids, amides, and aldehydes. ntnu.no Secondary degradation compounds can also form from reactions between these primary products and the parent amine. ntnu.no

The table below lists degradation products identified for other amines used in CO2 capture, which may provide insight into the types of compounds that could potentially form from the degradation of 2-(2-aminoethoxy)ethanamine.

| Parent Amine | Degradation Product | Degradation Type |

|---|---|---|

| Monoethanolamine (MEA) | N-(2-hydroxyethyl)-formamide (HEF) | Oxidative |

| Monoethanolamine (MEA) | N-(2-hydroxyethyl)-acetamide (HEA) | Oxidative |

| Monoethanolamine (MEA) | N-(2-hydroxyethyl)imidazole (HEI) | Oxidative |

| 2-aminoethylethanolamine (AEEA) | 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) | Thermal (with CO2) |

| Methyldiethanolamine (MDEA) | N,N-dimethylethanolamine (DMEA) | Thermal |

| Methyldiethanolamine (MDEA) | Triethanolamine (TEA) | Thermal |

Note: This table shows examples of degradation products for other amines and does not represent confirmed degradation products of 2-(2-aminoethoxy)ethanamine.

Several factors influence the stability of polyether amines in industrial applications.

Chain Length: The rate of thermal degradation for linear amines tends to decrease as the length of the carbon chain increases. The longer chain of 2-(2-aminoethoxy)ethanamine contributes to its higher thermal resistance compared to shorter diamines like ethylenediamine (B42938) (EDA).

Functional Groups: The presence of ether linkages in the polyether backbone can influence the degradation pathway. While providing flexibility, these bonds can also be sites for oxidative attack.

Temperature: Higher temperatures, especially in the stripper section of a gas treatment plant, significantly accelerate the rate of thermal degradation. ntnu.no

Presence of Acid Gases (CO2): The presence of CO2 is a crucial factor. Studies on similar amines show that they can be very stable in the absence of CO2 but degrade significantly when CO2 is present at high temperatures. nih.gov

Oxygen Concentration: The concentration of oxygen in the gas stream is a primary driver for oxidative degradation. ntnu.no An increase in oxygen partial pressure generally leads to a higher rate of amine loss.

| Factor | Influence on Stability | Details |

|---|---|---|

| Chain Length | Increases Stability | Longer chains in linear amines are generally more resistant to thermal degradation. |

| Temperature | Decreases Stability | Higher temperatures in regenerators accelerate thermal degradation rates. ntnu.no |

| CO2 Presence | Decreases Stability | Required for certain thermal degradation pathways, such as carbamate (B1207046) polymerization. nih.gov |

| O2 Concentration | Decreases Stability | Higher oxygen levels increase the rate of oxidative degradation. ntnu.no |

Interactions with Acidic Gases (CO2, H2S, COS)

In gas sweetening processes, 2-(2-aminoethoxy)ethanamine is used to remove acidic gases like carbon dioxide (CO2), hydrogen sulfide (B99878) (H2S), and carbonyl sulfide (COS) from natural gas or industrial streams. kindermorgan.comcecoenviro.comnih.gov This removal occurs through chemical reactions that form soluble salts. kindermorgan.com

The fundamental chemistry of acid gas removal by primary amines involves the reaction of the basic amine with the weak acids to form a water-soluble salt. kindermorgan.com This reaction is reversible, allowing the amine to be regenerated with the application of heat. kindermorgan.com

Carbon Dioxide (CO2): As a primary amine, 2-(2-aminoethoxy)ethanamine reacts with CO2 through the zwitterion mechanism. Initially, the amine reacts with a CO2 molecule to form a zwitterion intermediate. This intermediate is then deprotonated by a base, which is typically another amine molecule, to form a stable carbamate salt. This reaction is the primary pathway for CO2 capture in the absorber. In the regenerator (stripper), the application of heat reverses this reaction, breaking down the carbamate and releasing the captured CO2.

Hydrogen Sulfide (H2S): The reaction between H2S and an alkanolamine is an acid-base reaction that can be considered instantaneous with respect to mass transfer. The H2S, a weak acid, donates a proton to the basic amine, forming a protonated amine and a hydrosulfide (B80085) ion (HS-). This forms an amine hydrosulfide salt in the solution. kindermorgan.com

Carbonyl Sulfide (COS): The reaction of COS with primary amines is significantly slower than the reactions with either CO2 or H2S. utwente.nl The mechanism is believed to be similar to that of CO2, proceeding through a zwitterion intermediate to form an unstable thiocarbamate, which then hydrolyzes. utwente.nl Due to this slow reaction rate, the removal of COS can be a limiting factor in gas treating plant design. utwente.nl

A major drawback of amine-based CO2 capture is the significant amount of energy required to regenerate the solvent in the stripper. frontiersin.org This energy input is needed to break the amine-CO2 bonds and release the gas. Research has focused on the use of catalysts to lower this energy barrier, promoting CO2 desorption at lower temperatures. frontiersin.orgresearchgate.net

The regeneration process involves two main steps: the decomposition of the carbamate and the deprotonation of the protonated amine. frontiersin.org Solid acid catalysts are particularly effective as they can facilitate both steps. The Brønsted acid sites on a catalyst can donate protons to the carbamate, destabilizing it and promoting the release of CO2. The basic sites on the catalyst can assist in the deprotonation of the protonated amine, completing the regeneration of the solvent.

Environmental Fate of Structurally Analogous Diamines

The environmental behavior of the salt "acetic acid;2-(2-aminoethoxy)ethanamine" is determined by the properties of its constituent ions: the acetate (B1210297) anion and the 2-(2-aminoethoxy)ethanaminium cation. Acetic acid is well-documented as being readily biodegradable in the environment. The focus of this section is, therefore, on the environmental fate of the diamine component, 2-(2-aminoethoxy)ethanamine, by examining structurally analogous compounds due to the limited availability of data on this specific molecule.

Biodegradation and Abiotic Transformation Pathways

The biodegradation of diamines in the environment is influenced by their chemical structure, including the length of the carbon chain and the presence of other functional groups. For simple linear diamines such as ethylenediamine, evidence suggests a potential for biodegradation by microorganisms present in soil and water.

Biodegradation:

Microbial degradation of aliphatic amines can be initiated by enzymes such as monooxygenases, which hydroxylate the alkyl chain, or by dehydrogenases that oxidize the amino group. The presence of an ether linkage in 2-(2-aminoethoxy)ethanamine introduces another potential site for enzymatic cleavage. Studies on the biodegradation of ethers have shown that microorganisms can cleave the ether bond, often through oxidative mechanisms, to utilize the compound as a carbon and energy source.

The biodegradation pathway for a linear ether diamine like 2-(2-aminoethoxy)ethanamine is likely to proceed through one or more of the following steps:

Oxidative deamination: The terminal primary amine groups are susceptible to oxidation, leading to the formation of aldehydes and the release of ammonia. These aldehydes can be further oxidized to carboxylic acids and subsequently enter central metabolic pathways.

Hydroxylation of the alkyl chain: Monooxygenase enzymes can introduce hydroxyl groups onto the carbon backbone, making the molecule more water-soluble and susceptible to further degradation.

Ether cleavage: Specific enzymes, known as etherases, can cleave the C-O bond. This would break down 2-(2-aminoethoxy)ethanamine into smaller, more readily biodegradable molecules such as ethanolamine (B43304) and ethylene (B1197577) glycol.

Abiotic Transformation:

In addition to biodegradation, abiotic processes can contribute to the transformation of diamines in the environment.

Hydrolysis: While the amine and ether linkages in 2-(2-aminoethoxy)ethanamine are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9), hydrolysis of the ether bond can occur under strongly acidic conditions, although this is unlikely to be a significant pathway in most natural environments.

Photodegradation: Aliphatic amines can undergo direct photolysis in the atmosphere or in sunlit surface waters. The absorption of UV radiation can lead to the cleavage of C-N and C-C bonds, resulting in the formation of smaller, more volatile compounds. The quantum yield for the photodegradation of aliphatic amines can vary depending on the specific structure and environmental conditions. Indirect photolysis, mediated by reactive species such as hydroxyl radicals, can also contribute to the degradation of these compounds in the atmosphere and aquatic systems.

A summary of potential degradation pathways for structurally analogous diamines is presented in the table below.

| Transformation Process | Potential Pathways for Structurally Analogous Diamines |

| Biodegradation | Oxidative deamination, Alkyl chain hydroxylation, Ether cleavage |

| Abiotic Transformation | Hydrolysis (under acidic conditions), Direct and indirect photodegradation |

Complex Formation with Metal Ions in Environmental Systems

The two primary amine groups of 2-(2-aminoethoxy)ethanamine make it an effective chelating agent, capable of forming stable complexes with a variety of metal ions present in the environment. This complexation can significantly influence the fate, transport, and bioavailability of both the diamine and the complexed metals.

In soil and aquatic systems, diamines can interact with essential micronutrients (e.g., Cu²⁺, Zn²⁺, Ni²⁺) and toxic heavy metals (e.g., Cd²⁺, Pb²⁺). The formation of these metal-diamine complexes is governed by the principles of coordination chemistry, with the stability of the complex depending on factors such as the nature of the metal ion, the pH of the surrounding medium, and the presence of competing ligands.

The table below presents typical stability constants for ethylenediamine with several environmentally relevant metal ions.

| Metal Ion | Log K₁ | Log K₂ |

| Copper (Cu²⁺) | 10.55 | 9.05 |

| Nickel (Ni²⁺) | 7.45 | 6.23 |

| Zinc (Zn²⁺) | 5.71 | 4.88 |

| Cadmium (Cd²⁺) | 5.49 | 4.54 |

Note: Log K₁ and Log K₂ represent the stepwise formation constants for the 1:1 and 1:2 metal-ligand complexes, respectively.

The formation of stable, water-soluble metal-diamine complexes can have several environmental consequences:

Increased Metal Mobility: By chelating metal ions that would otherwise be adsorbed to soil particles or precipitated as insoluble hydroxides or carbonates, diamines can increase their mobility in soil and facilitate their transport to groundwater.

Altered Bioavailability: The bioavailability of metals to plants and microorganisms can be either increased or decreased by complexation. Increased solubility may enhance uptake, but the strong binding within the complex may render the metal less biologically available.

Influence on Biodegradation: The formation of metal complexes can affect the biodegradation of the diamine itself. In some cases, complexation may inhibit microbial degradation by altering the electronic properties of the molecule or by introducing a toxic metal to the microbial cell.

Future Research Directions and Emerging Areas

Development of Sustainable Synthetic Methodologies

The future production of 2-(2-aminoethoxy)ethanamine and its subsequent salt formation with acetic acid will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance process efficiency. Current industrial syntheses of similar short-chain diamines often rely on petrochemical feedstocks and can involve hazardous reagents and intermediates.

Future research is anticipated to focus on several key areas to develop more sustainable synthetic routes:

Bio-based Feedstocks: A significant shift towards the use of renewable resources is expected. Research into the conversion of biomass-derived platform molecules, such as bio-ethanol or ethylene (B1197577) glycol, into 2-(2-aminoethoxy)ethanamine could provide a more sustainable alternative to petroleum-based routes.

Catalytic Amination: The development of highly selective and efficient catalytic systems for the amination of diols or the reductive amination of corresponding aldehydes will be crucial. This includes the exploration of novel heterogeneous catalysts based on earth-abundant metals to replace more hazardous or expensive reagents.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product will be prioritized. This includes exploring direct amination pathways that avoid the use of protecting groups and minimize the generation of byproducts.

Solvent Selection: A move away from volatile organic compounds (VOCs) towards greener solvents such as water, supercritical fluids, or bio-derived solvents is a key aspect of sustainable synthesis.

Table 1: Comparison of Potential Synthetic Routes for 2-(2-aminoethoxy)ethanamine

| Synthetic Route | Starting Materials | Key Advantages | Key Challenges |

|---|---|---|---|

| Conventional Route | Diethylene glycol, Ammonia (B1221849) | Established technology | High pressure/temperature, moderate selectivity |

| Catalytic Amination | Diethylene glycol, Ammonia | Higher selectivity, lower energy | Catalyst development and stability |

| Bio-based Route | Bio-ethylene glycol | Renewable feedstock, lower carbon footprint | Multi-step process, catalyst development |

| Reductive Amination | Corresponding dialdehyde (B1249045) | High selectivity | Synthesis of dialdehyde, reducing agent |

Advanced Applications in Bio-inspired Catalysis

The structure of 2-(2-aminoethoxy)ethanamine, with its two primary amine groups separated by a flexible ether chain, makes it an intriguing ligand for the development of bio-inspired catalysts. In enzymatic catalysis, the precise positioning of functional groups within a flexible scaffold is often key to high activity and selectivity.

Future research in this area could explore:

Mimicking Enzyme Active Sites: The diamine can be used to create coordination complexes with transition metals, mimicking the active sites of metalloenzymes. The flexibility of the ether linkage could allow the complex to adopt conformations that facilitate substrate binding and catalytic turnover.

Organocatalysis: The primary amine groups of 2-(2-aminoethoxy)ethanamine can act as organocatalysts for a variety of organic transformations, such as aldol (B89426) and Mannich reactions. The presence of two amine groups could lead to cooperative catalytic effects.

Ligand Design for Asymmetric Catalysis: Chiral derivatives of 2-(2-aminoethoxy)ethanamine could be synthesized and used as ligands in asymmetric catalysis, enabling the stereoselective synthesis of valuable chiral molecules.

Table 2: Potential Bio-inspired Catalytic Applications

| Catalytic System | Metal Center | Potential Reaction | Bio-inspired Principle |

|---|---|---|---|

| Coordination Complex | Fe, Cu, Mn | Oxidation reactions | Mimicking mono- and dioxygenases |

| Organocatalyst | - | C-C bond formation | Enamine/iminium ion catalysis |